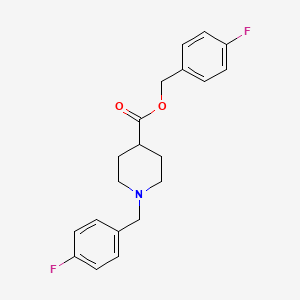

4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate

Description

4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate is a fluorinated piperidine derivative characterized by dual 4-fluorobenzyl substituents on the piperidine ring. This compound has garnered attention in medicinal chemistry due to its structural similarity to pharmacologically active piperidine-based molecules. While its exact biological activity remains under investigation, its synthesis involves multi-step alkylation and carboxylation reactions, as inferred from analogous compounds .

Properties

IUPAC Name |

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NO2/c21-18-5-1-15(2-6-18)13-23-11-9-17(10-12-23)20(24)25-14-16-3-7-19(22)8-4-16/h1-8,17H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZJDZYBHCPUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)OCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate involves several steps. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with piperidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with another equivalent of 4-fluorobenzyl chloride to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Scientific Research Applications

4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous piperidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations in Piperidine-4-carboxylates

Key Observations:

- Substituent Effects: The dual 4-fluorobenzyl groups in the target compound enhance lipophilicity compared to single-substituted analogs like 3b or 3c. Chlorine in 3c increases molecular weight but may reduce metabolic stability compared to fluorine .

- Synthetic Yields: Fluorinated analogs (e.g., 3b) exhibit higher yields (73.5%) than non-fluorinated counterparts (59.7% for 3a), suggesting fluorobenzyl groups improve reaction efficiency .

- Biological Relevance: The 4-fluorobenzyl moiety in compound 13l () showed reduced potency compared to raltegravir due to suboptimal hydrophobic pocket binding, highlighting the importance of substituent orientation .

Electronic and Steric Influences

- Steric Considerations: The dual 4-fluorobenzyl groups in the target compound may introduce steric hindrance, limiting its ability to penetrate deep hydrophobic pockets compared to smaller substituents (e.g., methyl or ethyl esters) .

Research Findings and Implications

Synthetic Accessibility: Fluorinated piperidine derivatives are typically synthesized via alkylation of piperidine-4-carboxylate esters, as seen in 3b and 3c . The target compound likely follows a similar pathway but requires sequential benzylations .

Dual fluorobenzyl groups could synergistically enhance metabolic stability and bioavailability, though this remains untested for the target compound.

Structural Insights: Overlay studies (e.g., compound 13l vs. raltegravir) suggest fluorobenzyl groups require precise spatial orientation for optimal activity, a challenge for the target compound’s dual-substituent design .

Biological Activity

4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₁₃H₁₆F₂N₂O₂

- Molecular Weight: 252.27 g/mol

- CAS Number: 193538-25-9

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it acts as a tyrosinase inhibitor , which is crucial for melanin synthesis. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition can lead to potential applications in treating hyperpigmentation disorders.

Inhibition Studies

A study evaluating derivatives of 4-fluorobenzylpiperazine found that certain compounds exhibited strong inhibition against Agaricus bisporus tyrosinase (AbTYR). For instance, one derivative showed an IC50 value of 0.18 μM, significantly outperforming the reference compound kojic acid (IC50 = 17.76 μM) . This suggests that modifications on the piperazine structure can enhance inhibitory potency.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of fluorine substituents on the benzyl group plays a critical role in enhancing biological activity. The following table summarizes key findings from various studies:

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| 1 | 0.18 | Strong tyrosinase inhibitor |

| Kojic Acid | 17.76 | Reference compound |

| 2 | 40.43 | Least effective inhibitor in series |

Case Study: Tyrosinase Inhibition

In a detailed kinetic study, compounds derived from the piperazine framework were assessed for their inhibitory effects on diphenolase activity using L-DOPA as a substrate. The results indicated that these compounds acted as competitive inhibitors, with specific derivatives demonstrating significant enzyme inhibition at low concentrations .

Anti-inflammatory Activity

Research also highlights potential anti-inflammatory properties associated with related piperidine derivatives. Some studies have shown that certain compounds can inhibit COX enzymes, which are involved in inflammatory processes. For instance, derivatives were tested against COX-1 and COX-2 with varying IC50 values, indicating their potential therapeutic applications in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.